molecular formula C16H20F3N5O2 B2620741 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine CAS No. 2380142-76-5

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2620741
CAS No.: 2380142-76-5
M. Wt: 371.364
InChI Key: BDFPCXGBITXWCW-UHFFFAOYSA-N
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Description

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

The synthesis of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The piperidine ring can be introduced through nucleophilic substitution reactions, and the trifluoromethyl-substituted pyrimidine ring can be synthesized using various fluorination techniques.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring may play a role in binding to active sites, while the piperidine and pyrimidine rings contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar compounds to 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine include other oxadiazole derivatives, piperidine-containing compounds, and trifluoromethyl-substituted pyrimidines. These compounds share some structural features but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of these three distinct functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

3-propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2/c1-10(2)14-22-13(26-23-14)9-24-7-4-11(5-8-24)25-15-20-6-3-12(21-15)16(17,18)19/h3,6,10-11H,4-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFPCXGBITXWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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